molecular formula C9H10Cl2O3S B3001662 3-Chloro-4-isopropoxybenzenesulfonyl chloride CAS No. 1016509-32-2

3-Chloro-4-isopropoxybenzenesulfonyl chloride

Cat. No.: B3001662
CAS No.: 1016509-32-2
M. Wt: 269.14
InChI Key: BWHSEDNQCICOBU-UHFFFAOYSA-N
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Description

3-Chloro-4-isopropoxybenzenesulfonyl chloride is an organic compound with the molecular formula C₉H₁₀Cl₂O₃S and a molecular weight of 269.14 g/mol . This compound is characterized by the presence of a chloro group, an isopropoxy group, and a sulfonyl chloride group attached to a benzene ring. It is primarily used in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-isopropoxybenzenesulfonyl chloride typically involves the chlorination of 4-isopropoxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction is usually performed at a temperature range of 0-5°C to prevent side reactions and ensure high yield .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through distillation or recrystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-isopropoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide derivatives: Formed through nucleophilic substitution with amines.

    Sulfonic acids: Formed through hydrolysis.

    Sulfonamide: Formed through reduction.

Scientific Research Applications

3-Chloro-4-isopropoxybenzenesulfonyl chloride is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-isopropoxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-isopropoxybenzenesulfonyl chloride is unique due to the presence of both chloro and isopropoxy groups, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups allows for a broader range of chemical transformations and applications compared to its similar compounds .

Properties

IUPAC Name

3-chloro-4-propan-2-yloxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O3S/c1-6(2)14-9-4-3-7(5-8(9)10)15(11,12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHSEDNQCICOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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